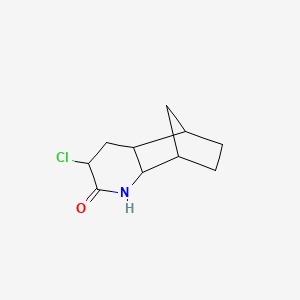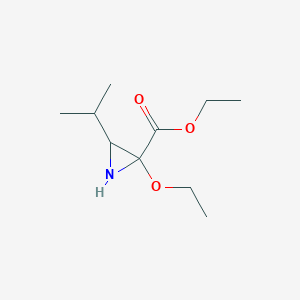![molecular formula C8H6N2O2S B11901257 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid. One effective method involves the Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields the desired product in 63-71% yields . Another approach includes the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the target acids . Additionally, the inverse electron-demand Diels-Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate has been employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but lacks the methyl group at the 2-position.
Thieno[3,4-d]pyrimidine-4-carboxylic acid: Similar in structure but differs in the position of the thiophene ring fusion.
Uniqueness
2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position can affect the compound’s lipophilicity and its interaction with biological targets .
Propriétés
Formule moléculaire |
C8H6N2O2S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
2-methylthieno[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c1-4-9-5-2-3-13-7(5)6(10-4)8(11)12/h2-3H,1H3,(H,11,12) |
Clé InChI |
PBOKHEBJHAJCBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)C(=O)O)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)

![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)



![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)
![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)
